molecular formula C16H10ClNO4S2 B11449332 2-Chloro-5-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-furyl}benzoic acid

2-Chloro-5-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-furyl}benzoic acid

Cat. No.: B11449332
M. Wt: 379.8 g/mol
InChI Key: VTRCKSLIOQHFSP-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-furyl}benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a furan ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-furyl}benzoic acid typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoic acid with a furan derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with a thiazole derivative to yield the final product. The reaction conditions often involve the use of solvents such as toluene or methanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-furyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzoic acid moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

2-Chloro-5-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-furyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-furyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]-2-furyl}benzoic acid: Similar in structure but with different substituents.

    This compound: Another similar compound with variations in the furan or thiazole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H10ClNO4S2

Molecular Weight

379.8 g/mol

IUPAC Name

2-chloro-5-[5-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C16H10ClNO4S2/c1-18-14(19)13(24-16(18)23)7-9-3-5-12(22-9)8-2-4-11(17)10(6-8)15(20)21/h2-7H,1H3,(H,20,21)/b13-7+

InChI Key

VTRCKSLIOQHFSP-NTUHNPAUSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.